3-(2-Bromoethyl)-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethyl)-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-7-en-6-one is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a bromoethyl group, two nitro groups, and an oxo-phenylethyl group attached to a bicyclic nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-7-en-6-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of acetonitrile as a solvent and heating in an oil bath, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride or hydrogenation catalysts.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the bromoethyl group can lead to various substituted derivatives.
Scientific Research Applications
3-(2-Bromoethyl)-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its bicyclic framework and functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving nitro and bromo groups.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The oxo-phenylethyl group may enhance the compound’s binding affinity to specific targets through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-3-fluorobenzene: Shares the bromoethyl group but lacks the bicyclic structure and nitro groups.
N(12)-(2-hydroxy-2-phenylethyl)cytisine: Contains a similar oxo-phenylethyl group but differs in the overall structure and functional groups.
Uniqueness
3-(2-Bromoethyl)-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one is unique due to its combination of a bicyclic nonane core with multiple functional groups, providing a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C18H18BrN3O6 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
3-(2-bromoethyl)-1,5-dinitro-9-phenacyl-3-azabicyclo[3.3.1]non-7-en-6-one |
InChI |
InChI=1S/C18H18BrN3O6/c19-8-9-20-11-17(21(25)26)7-6-16(24)18(12-20,22(27)28)15(17)10-14(23)13-4-2-1-3-5-13/h1-7,15H,8-12H2 |
InChI Key |
MTENKZVOGGZLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C=CC(=O)C(C2CC(=O)C3=CC=CC=C3)(CN1CCBr)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.